5-Bromo-3-nitroisoxazole
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Overview
Description
5-Bromo-3-nitroisoxazole is a heterocyclic compound featuring a five-membered ring structure with bromine and nitro substituents. Isoxazoles are known for their significant role in medicinal chemistry due to their diverse biological activities and synthetic versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-nitroisoxazole typically involves the nitration of 5-bromo-isoxazole. This can be achieved using a nitrating mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Another method involves the cycloaddition reaction of nitrile oxides with alkynes, which can be catalyzed by copper (I) or ruthenium (II) complexes .
Industrial Production Methods
Industrial production of this compound often employs eco-friendly and cost-effective synthetic strategies. Metal-free synthetic routes are preferred to avoid the high costs and toxicity associated with metal catalysts .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-nitroisoxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols under basic conditions.
Cycloaddition: It can participate in 1,3-dipolar cycloaddition reactions with dipolarophiles like alkenes or alkynes.
Common Reagents and Conditions
Nucleophilic Substitution: Bases like sodium hydroxide or potassium carbonate are commonly used.
Reduction: Reducing agents such as tin(II) chloride or iron powder in hydrochloric acid.
Cycloaddition: Copper (I) or ruthenium (II) catalysts are often employed.
Major Products
Nucleophilic Substitution: Substituted isoxazoles with various functional groups.
Reduction: 5-Bromo-3-aminoisoxazole.
Cycloaddition: Isoxazole derivatives with diverse substituents.
Scientific Research Applications
5-Bromo-3-nitroisoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as a ligand in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Bromo-3-nitroisoxazole involves its interaction with specific molecular targets. For instance, it can act as an allosteric modulator of AMPA receptors, enhancing or inhibiting their activity . The nitro group plays a crucial role in its reactivity, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
5-Nitroisoxazole: Lacks the bromine substituent but shares similar reactivity and applications.
3-Bromo-5-nitroisoxazole: Positional isomer with different reactivity due to the placement of substituents.
5-Bromo-3-aminoisoxazole: Reduction product of 5-Bromo-3-nitroisoxazole with distinct biological activities.
Uniqueness
This compound is unique due to the presence of both bromine and nitro groups, which confer distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C3HBrN2O3 |
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Molecular Weight |
192.96 g/mol |
IUPAC Name |
5-bromo-3-nitro-1,2-oxazole |
InChI |
InChI=1S/C3HBrN2O3/c4-2-1-3(5-9-2)6(7)8/h1H |
InChI Key |
AYNLPQKCMBOPRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1[N+](=O)[O-])Br |
Origin of Product |
United States |
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